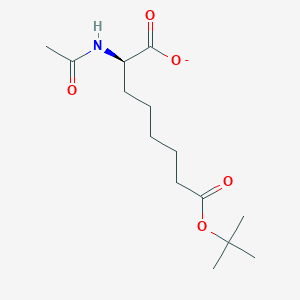![molecular formula C30H22O4 B12629562 1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) CAS No. 920977-15-7](/img/structure/B12629562.png)
1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) is an organic compound characterized by its complex aromatic structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) typically involves the reaction of 1,4-dihydroxybenzene with 2-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenylindolizine): Similar in structure but contains indolizine moieties.
Hydroquinone bis(2-hydroxyethyl)ether: Contains hydroquinone and hydroxyethyl groups, used as a chain extender in polymers.
1,3-Bis(4-aminophenoxy)benzene: Contains amino groups and is used in the synthesis of high-performance polymers.
Uniqueness
1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) is unique due to its specific arrangement of phenoxy groups and the central phenylenebis(oxy) linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
920977-15-7 |
|---|---|
Formule moléculaire |
C30H22O4 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1,4-bis(2-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C30H22O4/c1-3-11-23(12-4-1)31-27-15-7-9-17-29(27)33-25-19-21-26(22-20-25)34-30-18-10-8-16-28(30)32-24-13-5-2-6-14-24/h1-22H |
Clé InChI |
LTNWHWYHIFPAEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=C(C=C3)OC4=CC=CC=C4OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


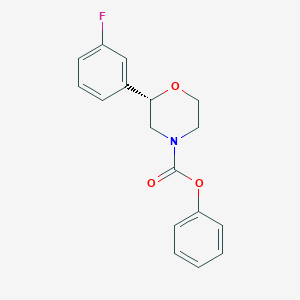
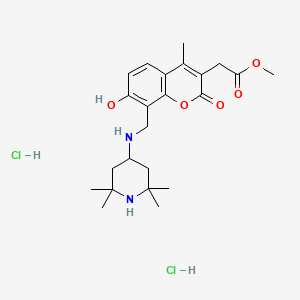
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
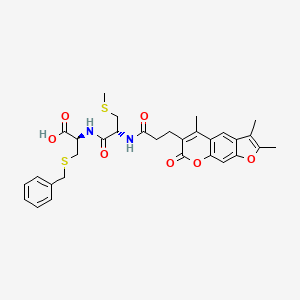
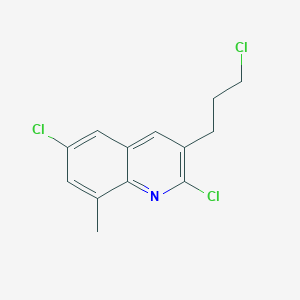
![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
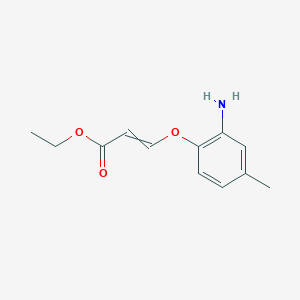
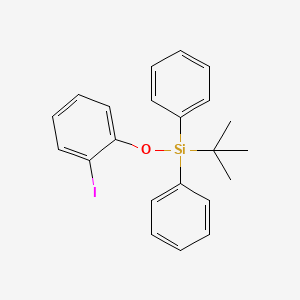
![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)
![N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide](/img/structure/B12629540.png)
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
